BMS 345541 (trifluoroacetate salt)
Description
Overview of Nuclear Factor-κB (NF-κB) Pathway Regulation and Biological Significance
The Nuclear Factor-κB (NF-κB) family of transcription factors is central to regulating a wide array of genes involved in immune and inflammatory responses, cell proliferation, and survival. nih.govnih.gov Found in nearly all animal cell types, NF-κB proteins are critical for orchestrating appropriate cellular responses to various signals. wikipedia.org In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs). nih.govnih.gov The activation of the NF-κB pathway is a rapid-response mechanism, as it does not require new protein synthesis, allowing cells to react quickly to harmful stimuli. youtube.com
The primary event leading to NF-κB activation is the phosphorylation-induced degradation of IκB proteins. nih.gov This critical regulatory step is catalyzed by the IκB Kinase (IKK) complex. nih.govembopress.org The IKK complex is the convergence point for most NF-κB-activating signaling pathways and is composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (also known as IKK2), and a crucial regulatory subunit called NF-κB essential modulator (NEMO) or IKKγ. nih.govembopress.org
Upon receiving an upstream signal, such as from pro-inflammatory cytokines like TNFα or IL-1β, the IKK complex becomes activated. youtube.comtaylorandfrancis.com The activated IKK complex, primarily through the action of IKKβ in the canonical pathway, phosphorylates IκBα at two specific serine residues (Ser32 and Ser36). wikipedia.orgnih.gov This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. wikipedia.orgnih.gov The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB dimer, which then translocates into the nucleus. wikipedia.orgnih.gov Inside the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of hundreds of genes that mediate inflammatory responses, immunity, and cell survival. wikipedia.orgnih.gov
Table 1: Key Proteins in the NF-κB Signaling Pathway
| Protein | Function |
|---|---|
| NF-κB (e.g., p50-p65 dimer) | Transcription factor that moves to the nucleus to activate gene expression. wikipedia.org |
| IκBα | Inhibitory protein that sequesters NF-κB in the cytoplasm. wikipedia.org |
| IKKα (IKK1) | Catalytic subunit of the IKK complex; key in the non-canonical pathway. nih.gov |
| IKKβ (IKK2) | Primary catalytic subunit of the IKK complex in the canonical pathway. nih.govnih.gov |
| NEMO (IKKγ) | Regulatory subunit essential for the activation of the IKK complex. nih.gov |
| 26S Proteasome | Protein complex that degrades ubiquitinated IκBα. nih.gov |
Given its central role in controlling fundamental cellular processes, the NF-κB signaling pathway is tightly regulated. nih.gov Incorrect or chronic activation of this pathway is implicated in the pathogenesis of numerous human diseases. wikipedia.orgnih.gov Constitutive IKK-mediated phosphorylation of IκBα leads to persistent NF-κB activity, which promotes a state of chronic inflammation. wikipedia.org This dysregulation is a hallmark of many inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. wikipedia.orgnih.gov Furthermore, aberrant NF-κB signaling contributes to the development and progression of various types of cancer by promoting cell proliferation, preventing apoptosis (programmed cell death), and supporting angiogenesis and metastasis. nih.govnih.gov The pathway is also involved in viral infections, as many viruses have evolved mechanisms to manipulate NF-κB signaling to enhance their own replication and survival. nih.gov
The Emergence of IKK Inhibitors in Research
The discovery of the IKK complex as the master regulator of NF-κB activation immediately highlighted it as a prime target for therapeutic intervention. exlibrisgroup.com The development of specific inhibitors has since become a major focus of drug discovery efforts aimed at controlling inflammation and cancer. nih.gov
The search for the kinase responsible for IκB phosphorylation culminated in 1997 with the near-simultaneous identification and cloning of IKK1 (IKKα) and IKK2 (IKKβ) by several research groups. nih.gov This discovery provided the crucial missing link in the NF-κB activation pathway. nih.gov Subsequent genetic studies confirmed that IKKβ is the dominant kinase for the canonical pathway activated by pro-inflammatory stimuli. nih.gov These foundational discoveries spurred extensive research to develop small-molecule compounds that could selectively block the activity of these kinases, particularly IKKβ, to prevent the downstream activation of NF-κB. nih.govresearchgate.net
Targeting the IKK complex offers a strategic advantage over directly targeting NF-κB itself. Because the IKK complex is an upstream kinase that integrates multiple signaling pathways, its inhibition provides a more specific point of intervention. nih.govembopress.org Genetic knockout studies have demonstrated the critical role of IKKβ in mediating inflammatory responses. rsc.org Therefore, inhibiting IKKβ is a rational approach to block the production of a wide range of inflammatory mediators, such as cytokines and chemokines, that are dependent on NF-κB transcription. nih.gov In cancer models, inhibiting IKK has been shown to suppress tumor growth and sensitize cancer cells to apoptosis. nih.gov The development of selective IKK inhibitors has thus provided powerful chemical tools to probe the function of the NF-κB pathway in various disease models and to validate IKK as a therapeutic target. exlibrisgroup.comnih.gov
Introduction of BMS-345541 (trifluoroacetate salt) as a Research Tool
Among the numerous IKK inhibitors developed for research purposes, BMS-345541 has emerged as a significant and widely used chemical probe. wikipedia.org It is a cell-permeable quinoxaline (B1680401) compound that acts as a highly selective and potent inhibitor of the catalytic subunits of IKK. nih.govresearchgate.net
BMS-345541 inhibits IKKβ and IKKα with distinct potencies. nih.gov A key feature of this compound is its mechanism of action; it is an allosteric inhibitor, meaning it binds to a site on the kinase that is distinct from the ATP-binding site. nih.govresearchgate.net This allosteric binding affects the active sites of IKK-1 and IKK-2 differently. selleckchem.com Specifically, its binding is mutually exclusive with the IκBα peptide substrate for IKK-2, but not with ATP (in the form of ADP). nih.gov This selectivity and allosteric nature make BMS-345541 a valuable tool for distinguishing IKK-dependent signaling from the activities of other kinases. nih.gov
In cellular and in vivo models, BMS-345541 effectively blocks NF-κB-dependent transcription. nih.gov It has been shown to inhibit the production of NF-κB-regulated inflammatory cytokines and to induce apoptosis in various cancer cell lines, such as melanoma. nih.govnih.gov Its efficacy in blocking NF-κB activation in animal models has established BMS-345541 as an important research tool for investigating the physiological and pathological roles of the IKK/NF-κB pathway. nih.govaacrjournals.org
Table 2: In Vitro Activity of BMS-345541
| Target/Assay | IC₅₀ Value (μM) | Description of Finding |
|---|---|---|
| IKK-2 (IKKβ) | 0.3 | Potent inhibition of the primary canonical IKK catalytic subunit in a cell-free assay. selleckchem.com |
| IKK-1 (IKKα) | 4 | Moderate inhibition of the second IKK catalytic subunit in a cell-free assay. selleckchem.com |
| IκBα phosphorylation | ~4 | Inhibition of TNF-α-stimulated IκBα phosphorylation in THP-1 monocytic cells. selleckchem.com |
| Cytokine Production (LPS-stimulated THP-1 cells) | 1-5 | Inhibition of inflammatory cytokines including TNFα, IL-1β, IL-6, and IL-8. nih.gov |
| NF-κB Luciferase Activity | <10 | Dose-dependent reduction of NF-κB-dependent reporter gene activity in melanoma cells. nih.gov |
Properties
Molecular Formula |
C14H17N5 · 2CF3COOH |
|---|---|
Molecular Weight |
483.4 |
InChI |
InChI=1S/C14H17N5.2C2HF3O2/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;2*3-2(4,5)1(6)7/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);2*(H,6,7) |
InChI Key |
OWHLFAMVTWAXBL-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2N1C3=C(C=CC(C)=C3)N=C2NCCN.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F |
Synonyms |
IKK Inhibitor III |
Origin of Product |
United States |
Mechanistic Insights into Bms 345541 Trifluoroacetate Salt Action
Direct Enzymatic Inhibition of IκB Kinases
BMS-345541 has been identified as a selective inhibitor of the catalytic subunits of IκB kinase (IKK). nih.gov The IKK complex is a crucial component in the nuclear factor kappa B (NF-κB) signaling pathway, which plays a vital role in inflammation, immune responses, and cell survival. nih.govnih.gov The complex contains two catalytic subunits, IKK-1 (also known as IKKα) and IKK-2 (also known as IKKβ). nih.gov
Inhibition of IKK-2 (IKKβ) Catalytic Activity
BMS-345541 demonstrates potent and selective inhibition of IKK-2. sigmaaldrich.com In cell-free enzymatic assays, it has been shown to inhibit IKK-2 with a 50% inhibitory concentration (IC50) of approximately 0.3 µM. nih.govselleckchem.commedchemexpress.comabcam.comrndsystems.comcaymanchem.comapexbt.com This selective inhibition of IKK-2 is a key aspect of its mechanism of action, as IKK-2 is the predominant kinase responsible for the phosphorylation of IκBα, a critical step in the activation of the canonical NF-κB pathway. nih.govnih.govnih.gov The inhibition of IKK-2 by BMS-345541 has been shown to be dose-dependent. medchemexpress.comresearchgate.net
Inhibition of IKK-1 (IKKα) Catalytic Activity
While BMS-345541 is a potent inhibitor of IKK-2, it also inhibits IKK-1, although to a lesser extent. nih.gov The IC50 value for the inhibition of IKK-1 is approximately 4.0 µM, indicating that it is about 13-fold more selective for IKK-2. nih.govsigmaaldrich.comselleckchem.commedchemexpress.comabcam.comrndsystems.comcaymanchem.comapexbt.commdpi.com This differential inhibition highlights the compound's preference for the IKK-2 subunit. sigmaaldrich.com
Inhibitory Activity of BMS-345541 on IKK Subunits
| Kinase Subunit | IC50 (µM) | Selectivity |
|---|---|---|
| IKK-2 (IKKβ) | 0.3 | ~13-fold higher than IKK-1 |
| IKK-1 (IKKα) | 4.0 |
Non-ATP Competitive Binding Modality
A significant feature of BMS-345541's inhibitory action is its non-ATP competitive binding modality. nih.gov Unlike many kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site, BMS-345541 binds to an allosteric site. nih.govsigmaaldrich.comrndsystems.comwikipedia.org Evidence for this comes from kinetic analyses, including Dixon plots which show a non-linear relationship, indicative of non-Michaelis-Menten kinetics. nih.gov Further studies have shown that BMS-345541 binds in a non-mutually exclusive manner with respect to ADP. nih.govselleckchem.com This allosteric mode of inhibition contributes to its selectivity, as it does not show significant activity against a panel of other serine/threonine and tyrosine kinases even at high concentrations. sigmaaldrich.commedchemexpress.comrndsystems.comcaymanchem.com
Allosteric Modulation of IKK Subunits
The allosteric nature of BMS-345541's interaction with IKK is a key aspect of its mechanism, leading to differential effects on the two catalytic subunits.
Evidence for Allosteric Site Binding on IKK-2
BMS-345541 is recognized as an allosteric inhibitor that binds to a site on the IKK enzyme distinct from the ATP-binding pocket. nih.govsigmaaldrich.comrndsystems.comwikipedia.orgsigmaaldrich.com This is supported by multiple inhibition analyses which revealed that BMS-345541 binds in a mutually exclusive manner with respect to a peptide inhibitor derived from IκBα, but not with respect to ADP. nih.govselleckchem.com This suggests that the binding of BMS-345541 to its allosteric site induces a conformational change that prevents the substrate from binding effectively, thereby inhibiting the kinase activity.
Proposed Binding Model and Differential Allosteric Effects on IKK-1 and IKK-2 Active Sites
A proposed model suggests that BMS-345541 binds to similar allosteric sites on both IKK-1 and IKK-2. nih.govselleckchem.cominvivochem.com However, this binding has different consequences for the active sites of the two subunits. nih.govselleckchem.cominvivochem.com While the precise structural details of the binding are not fully elucidated, the differential effect is evident from the varied inhibitory potencies. nih.gov The binding of BMS-345541 to IKK-1 results in an opposite binding relationship with respect to ADP and the IκBα-derived peptide inhibitor when compared to IKK-2. nih.gov This indicates that the allosteric modulation induced by BMS-345541 affects the catalytic domains of IKK-1 and IKK-2 differently, leading to the observed selectivity in inhibition. nih.gov
Specificity Profile Against Other Kinases and Signaling Molecules
The inhibitory action of BMS-345541 is highly focused on the IκB kinase (IKK) complex, a crucial node in the NF-κB signaling pathway. A key aspect of its molecular profile is its specificity, characterized by a notable lack of activity against other related kinases and distinct signaling pathways. This selectivity underscores its utility as a specific tool for investigating the IKK-NF-κB axis.
While BMS-345541 is a potent inhibitor of the canonical IKKα (IKK-1) and IKKβ (IKK-2) subunits, it does not affect the non-canonical IKKε (IκB kinase epsilon). Research and documentation from chemical suppliers confirm that BMS-345541 exhibits no inhibitory activity against IKKε, even at substantial concentrations. This distinction is critical, as IKKε plays a role in separate, albeit related, inflammatory and antiviral pathways, often by phosphorylating different substrates than its canonical counterparts. The inability of BMS-345541 to inhibit IKKε highlights its specific targeting of the canonical NF-κB activation pathway.
The specificity of BMS-345541 extends beyond the IKK family. Seminal studies have demonstrated that the compound is remarkably selective for IKK-1 and IKK-2. nih.govtocris.com When tested against a panel of 15 other protein kinases, BMS-345541 showed no significant inhibition. nih.govtocris.com Further investigation confirmed its lack of effect against a range of both serine/threonine and tyrosine kinases, even at concentrations as high as 100 μM. medchemexpress.com This high degree of selectivity confirms that the biological effects observed upon treatment with BMS-345541 are attributable to the inhibition of IKK and not due to off-target effects on other essential cellular kinases.
Table 1: Kinase Selectivity Profile of BMS-345541
| Kinase Panel | Number of Kinases | Concentration Tested | Result |
|---|---|---|---|
| Unrelated Protein Kinases | 15 | Not specified | No inhibition observed. nih.govtocris.com |
To further delineate its mechanism, BMS-345541 was evaluated for its effects on other major signal transduction pathways involved in inflammation and cellular stress. The results conclusively show that the compound's activity is confined to the IKK pathway. Specifically, BMS-345541 does not interfere with the anisomycin-stimulated phosphorylation of c-Jun, a key event in the JNK/MAPK pathway. nih.govmedchemexpress.com Similarly, it fails to block the epidermal growth factor (EGF)-stimulated phosphorylation of STAT3, a critical step in the JAK/STAT signaling cascade. nih.govmedchemexpress.com The compound also has no effect on the lipopolysaccharide (LPS)-induced activation of MAPKAP K2 (mitogen-activated protein kinase-activated protein kinase 2), a downstream target of the p38 MAPK pathway. nih.govmedchemexpress.com This lack of cross-reactivity with other critical signaling cascades further establishes BMS-345541 as a highly selective inhibitor of IKK. nih.gov
Table 2: Effect of BMS-345541 on Other Signaling Pathways
| Pathway Component | Stimulant | Cellular Context | Effect of BMS-345541 |
|---|---|---|---|
| c-Jun Phosphorylation | Anisomycin | THP-1 cells | No inhibition. nih.govmedchemexpress.com |
| STAT3 Phosphorylation | EGF | H292 cells | No inhibition. nih.govmedchemexpress.com |
Modulation of Cellular Signaling Pathways by Bms 345541 Trifluoroacetate Salt
Impact on IκBα Phosphorylation and Degradation
The primary mechanism of NF-κB activation involves the phosphorylation of IκBα by the IKK complex at serines 32 and 36. nih.gov This event tags IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer to translocate to the nucleus. BMS 345541 directly interferes with this initial activation step.
BMS-345541 has been identified as a potent and selective inhibitor of the IKK catalytic subunits, demonstrating greater selectivity for IKK-2 (also known as IKKβ) over IKK-1 (also known as IKKα). nih.govtocris.com In cell-free assays, the compound exhibits IC₅₀ values of 0.3 µM for IKK-2 and 4.0 µM for IKK-1. nih.govselleckchem.comrndsystems.com This selective inhibition of IKK activity directly prevents the phosphorylation of its substrate, IκBα.
In cellular models, BMS-345541 effectively inhibits the stimulated phosphorylation of IκBα. For instance, in THP-1 human monocytic cells stimulated with tumor necrosis factor-alpha (TNF-α), BMS-345541 inhibits IκBα phosphorylation in a dose-dependent manner with an IC₅₀ value of approximately 4 µM. nih.govselleckchem.com Similarly, treatment of T-cell acute lymphoblastic leukemia (T-ALL) cells with 5 µM BMS-345541 results in a time-dependent dephosphorylation of IκBα. selleckchem.com The compound's specificity is highlighted by its failure to inhibit a panel of 15 other kinases, underscoring its targeted action on the IKK complex. nih.govtocris.com
Table 1: Inhibitory Activity of BMS-345541 on IKK and NF-κB Signaling
| Target | Assay / Cell Line | Stimulus | IC₅₀ / Effect | Reference(s) |
|---|---|---|---|---|
| IKK-2 (IKKβ) | Cell-free enzyme assay | - | 0.3 µM | nih.govselleckchem.comrndsystems.com |
| IKK-1 (IKKα) | Cell-free enzyme assay | - | 4.0 µM | nih.govselleckchem.comrndsystems.com |
| IκBα Phosphorylation | THP-1 cells | TNF-α | ~4 µM | nih.govselleckchem.com |
The phosphorylation of IκBα is the critical signal for its ubiquitination and subsequent degradation by the proteasome. nih.gov By inhibiting IKK-mediated phosphorylation, BMS-345541 effectively stabilizes the IκBα protein, preventing its degradation. This stabilization ensures that the NF-κB complex remains sequestered in the cytoplasm in its inactive state, bound to IκBα. nih.gov
Regulation of NF-κB Nuclear Translocation and Transcriptional Activity
The stabilization of IκBα has direct consequences on the location and function of the NF-κB complex, primarily composed of the p65 (RelA) and p50 subunits.
By preventing the degradation of IκBα, BMS-345541 effectively blocks the nuclear translocation of the NF-κB complex. nih.govnih.gov In studies using SK-MEL-5 melanoma cells transfected with a green fluorescent protein (GFP)-p65 expression vector, treatment with BMS-345541 led to the stabilization of the p65/p50/IκBα complex in the cytoplasm. nih.gov This inhibition of p65 nuclear translocation is a key outcome of IKK inhibition by the compound, effectively halting the NF-κB signaling cascade before it can initiate gene transcription. nih.gov
The suppression of NF-κB's nuclear translocation directly translates to a reduction in its transcriptional activity. This has been quantified using NF-κB-dependent luciferase reporter gene assays. In SK-MEL-5 melanoma cells, which exhibit high constitutive NF-κB activity, treatment with BMS-345541 for 36 hours caused a dramatic, concentration-dependent reduction in luciferase activity. nih.gov This demonstrates that BMS-345541 effectively curtails the ability of NF-κB to bind to its target DNA sequences and drive gene expression. nih.govnih.gov
Table 2: Effect of BMS-345541 on NF-κB-Dependent Luciferase Activity in SK-MEL-5 Cells
| BMS-345541 Concentration | Reduction in Luciferase Activity | Reference(s) |
|---|---|---|
| 0.1 µM | 36% | nih.gov |
| 1.0 µM | 75% | nih.gov |
The ultimate consequence of inhibiting the IKK/NF-κB pathway is the downregulation of NF-κB target genes, many of which are involved in inflammation and cell survival. nih.govnih.gov Treatment with BMS-345541 has been shown to significantly suppress the transcription of the chemokine CXCL1, a known NF-κB target gene, in melanoma cells. nih.gov This effect is consistent with the observed inhibition of NF-κB nuclear translocation and reporter gene activity. nih.gov Furthermore, in lipopolysaccharide (LPS)-stimulated THP-1 cells, BMS-345541 inhibited the production of several pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), with IC₅₀ values in the 1 to 5 µM range. nih.gov
Interplay with Apoptotic Pathways
The chemical compound BMS-345541 (trifluoroacetate salt) has been shown to intricately interact with the cellular machinery of apoptosis, or programmed cell death. Its effects are particularly noted in the context of mitochondria-mediated signaling cascades.
Research has demonstrated that BMS-345541 is an inducer of mitochondria-mediated apoptosis. nih.govnih.gov This process is initiated by the release of proteins from the intermembrane space of the mitochondria, a critical event in the apoptotic signaling cascade. nih.gov The compound's pro-apoptotic activity is linked to its ability to inhibit the IκB kinase (IKK) complex, which in turn affects the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov In melanoma cells, which often exhibit constitutive IKK activation that confers resistance to apoptosis, treatment with BMS-345541 leads to a reduction in NF-κB activity and subsequently triggers tumor cell apoptosis. nih.govnih.gov The induction of apoptosis by BMS-345541 has been observed to be concentration-dependent in melanoma cell lines. nih.gov
A key player in the apoptotic process triggered by BMS-345541 is the Apoptosis-Inducing Factor (AIF). nih.govnih.gov AIF is a mitochondrial flavoprotein that, upon release into the cytoplasm and subsequent translocation to the nucleus, can induce chromatin condensation and large-scale DNA fragmentation, leading to caspase-independent cell death. nih.govmerckmillipore.com Studies have shown that the apoptotic effects of BMS-345541 are dependent on AIF. nih.govnih.gov The mechanism involves the dissipation of the mitochondrial membrane potential, which leads to the release of AIF from the mitochondria. nih.gov
The mode of cell death induced by BMS-345541 is notably characterized as being largely caspase-independent. nih.govnih.gov While a minor increase in caspase-3 activity has been observed in response to the compound, the primary mechanism of apoptosis execution is AIF-dependent. nih.gov This indicates that BMS-345541 can circumvent the classical caspase-dependent apoptotic pathways, which are often dysregulated in cancer cells, to induce cell death. The reliance on AIF highlights a distinct mechanism of action for this compound in modulating apoptotic responses. nih.govnih.gov
The pro-apoptotic effects of BMS-345541 are further substantiated by its influence on the Bcl-2 family of proteins and the mitochondrial membrane potential. The Bcl-2 family consists of both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. The ratio of these proteins is a critical determinant of cell fate. Research has shown that treatment with BMS-345541 leads to a decreased ratio of Bcl-2 to Bax in the mitochondria of melanoma cells. nih.govnih.gov
This shift in the Bcl-2/Bax ratio contributes to the destabilization of the mitochondrial membrane. nih.gov Consequently, a significant loss of mitochondrial membrane potential (Δψm) is observed. nih.govnih.gov For instance, in SK-MEL-5 melanoma cells exposed to BMS-345541, a substantial dissipation of the mitochondrial membrane potential was recorded over 24 to 48 hours. nih.gov This loss of membrane integrity is a crucial step that precedes the release of pro-apoptotic factors like AIF. nih.gov
Table 1: Effect of BMS-345541 on Mitochondrial Membrane Potential in SK-MEL-5 Cells
| Treatment Duration | Percentage Loss of Mitochondrial Membrane Potential (Δψm) |
| 24 hours | 16 ± 1.5% |
| 48 hours | 87 ± 5.4% |
Data adapted from a study on SK-MEL-5 melanoma cells treated with 10 μmol/L BMS-345541. nih.gov
Effects on Cell Cycle Progression
In addition to its role in apoptosis, BMS-345541 also exerts significant effects on the progression of the cell cycle.
Studies have reported that BMS-345541 can induce an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This effect has been observed in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. nih.gov The inhibition of the IKK/NF-κB signaling pathway by BMS-345541 is implicated in this cell cycle arrest. nih.gov Furthermore, research indicates that the compound can affect multiple transitions within the mitotic phase, including entry into mitosis, the progression from prometaphase to anaphase, and cytokinesis. nih.gov This suggests a broader role for the IKK complex, targeted by BMS-345541, in regulating cell cycle progression beyond the previously established role in the G1/S transition. nih.gov
Overriding of Spindle Checkpoint
BMS-345541 has been demonstrated to override the spindle assembly checkpoint (SAC). researchgate.netnih.gov In cells arrested in mitosis with nocodazole, a microtubule-destabilizing agent that activates the SAC, treatment with BMS-345541 leads to a premature exit from mitosis. researchgate.netresearchgate.net This effect is characterized by the untimely degradation of key cell cycle proteins, suggesting that BMS-345541 interferes with the signaling that maintains the mitotic arrest in the presence of spindle defects. researchgate.netnih.gov The overriding of the SAC by BMS-345541 points to a role for IKK, its primary target, in the regulation of this crucial cell cycle checkpoint. nih.gov
Modulation of Mitotic Kinase Activation and Histone H3 Phosphorylation
The progression through mitosis is orchestrated by a series of protein kinases. The addition of BMS-345541 to cells released from a G1/S phase block has been shown to inhibit the activation of several key mitotic kinases, including Aurora A, Aurora B, Aurora C, and Cdk1. researchgate.netnih.govselleckchem.com This inhibition of kinase activation subsequently affects downstream phosphorylation events. A critical marker of mitotic cells is the phosphorylation of Histone H3 at serine 10 (H3S10ph), a modification catalyzed in part by Aurora B. researchgate.netnih.gov Treatment with BMS-345541 leads to a decrease in the percentage of cells positive for phospho-Histone H3 (Ser10), indicating an interference with the signaling cascade that leads to this mitotic mark. researchgate.net Notably, in vitro kinase assays suggest that these effects are not a result of direct inhibition of these mitotic kinases by BMS-345541. researchgate.netnih.gov
Influence on Cyclin B1 and Securin Degradation
The transition from metaphase to anaphase is triggered by the anaphase-promoting complex/cyclosome (APC/C), which targets key proteins for degradation. reactome.orgresearchgate.net Among these are Cyclin B1 and Securin, whose destruction is essential for the separation of sister chromatids and exit from mitosis. reactome.orgresearchgate.net Research has shown that treatment of mitotic cells with BMS-345541 results in the precocious degradation of both Cyclin B1 and Securin. researchgate.netnih.gov This premature degradation is a likely consequence of the spindle checkpoint override, leading to the untimely activation of the APC/C. researchgate.netnih.gov The accelerated destruction of these proteins contributes to the observed defects in mitotic progression. researchgate.net
| Protein | Effect of BMS-345541 | Cellular Process Affected |
| Cyclin B1 | Precocious degradation researchgate.netnih.gov | Mitotic exit elifesciences.org |
| Securin | Precocious degradation researchgate.netnih.gov | Sister chromatid separation reactome.orgnih.gov |
Impact on Chromosome Separation and Cytokinesis
The coordinated sequence of events including mitotic kinase activation, spindle checkpoint satisfaction, and regulated protein degradation ensures the faithful segregation of chromosomes and successful cell division. By disrupting these processes, BMS-345541 has a significant impact on the final stages of mitosis. Studies have documented that exposure to BMS-345541 leads to defective chromosome separation and improper cytokinesis. researchgate.netnih.govnih.gov These outcomes are the culmination of the premature APC/C activation and subsequent early degradation of Cyclin B1 and Securin, which disrupt the timing of anaphase onset and the physical separation of the dividing cells. nih.gov
Crosstalk with Other Regulatory Proteins and Pathways
Beyond its direct impact on the mitotic machinery, BMS-345541 also engages in crosstalk with other signaling pathways that regulate cell fate.
Nuclear Translocation and Function Restoration of FOXO3a
The Forkhead box O3 (FOXO3a) protein is a transcription factor that plays a crucial role in regulating genes involved in cell cycle arrest and apoptosis. nih.govmdpi.com Its activity is often suppressed in cancer cells through pathways that lead to its cytoplasmic sequestration. nih.gov Treatment of T-cell acute lymphoblastic leukemia (T-ALL) cells with BMS-345541 has been shown to induce the nuclear translocation of FOXO3a. selleckchem.comnih.govalfa-chemistry.com This relocation restores the transcriptional function of FOXO3a, allowing it to control the expression of its target genes. selleckchem.comnih.gov This effect is thought to be independent of the AKT and ERK 1/2 signaling pathways, suggesting that IKK deregulation may be a key factor in the loss of FOXO3a's tumor suppressor function in certain cancers. nih.govalfa-chemistry.com
Influence on p21Cip1 Expression Levels
One of the important downstream targets of FOXO3a is the cyclin-dependent kinase inhibitor p21Cip1. nih.gov By promoting the nuclear translocation and restoring the function of FOXO3a, BMS-345541 consequently influences the expression levels of p21Cip1. selleckchem.comnih.govalfa-chemistry.com The restored control over p21Cip1 expression is a key outcome of the crosstalk between the IKK-inhibitory effect of BMS-345541 and the FOXO3a signaling pathway. selleckchem.comnih.gov
| Regulatory Protein | Effect of BMS-345541 | Downstream Consequence |
| FOXO3a | Nuclear translocation and functional restoration selleckchem.comnih.gov | Control of target gene expression, including p21Cip1 nih.govalfa-chemistry.com |
| p21Cip1 | Influenced expression levels selleckchem.comnih.gov | Regulation of cell cycle progression |
Modulation of HDAC8 and PADI4 Protein Abundance
Extensive review of the scientific literature did not yield specific information regarding the direct modulation of Histone Deacetylase 8 (HDAC8) or Peptidyl Arginine Deiminase 4 (PADI4) protein abundance by the compound BMS-345541 (trifluoroacetate salt). Current research on BMS-345541 primarily focuses on its role as a selective inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. While the NF-κB pathway is known to be intricately linked with inflammatory processes and gene expression, which can involve enzymes like HDACs and PADI4, direct evidence of BMS-345541 affecting the protein levels of HDAC8 and PADI4 is not presently available.
Effects on ICAM-1 and VCAM-1 Expression
BMS-345541 has been demonstrated to modulate the expression of key adhesion molecules involved in inflammatory responses, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). These molecules are crucial for the recruitment and migration of leukocytes to sites of inflammation. selleckchem.com
Research findings indicate that BMS-345541 can inhibit the tumor necrosis factor-alpha (TNFα)-induced expression of both ICAM-1 and VCAM-1 in human umbilical vein endothelial cells (HUVECs). nih.govnih.govnih.gov This inhibitory effect is concentration-dependent. The inhibition of the expression of these adhesion molecules is a direct consequence of the primary mechanism of action of BMS-345541, which is the inhibition of the IKK complex and subsequent down-regulation of the NF-κB signaling pathway. The transcription of the genes for ICAM-1 and VCAM-1 is known to be dependent on NF-κB activation. nih.gov
Detailed findings from these studies are summarized in the table below:
| Cell Line | Stimulus | Target Molecule | Effect of BMS-345541 | IC50 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNFα | ICAM-1 | Inhibition of Expression | ~5 µM. nih.govnih.govnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNFα | VCAM-1 | Inhibition of Expression | ~5 µM. nih.govnih.govnih.gov |
Preclinical Research Applications of Bms 345541 Trifluoroacetate Salt in Disease Models
Anti-inflammatory Research
The anti-inflammatory properties of BMS-345541 have been extensively investigated in various in vitro and in vivo models, demonstrating its potential in mitigating inflammatory processes.
Attenuation of Lipopolysaccharide (LPS)-Induced Cytokine Production in THP-1 Cells
In the human monocytic cell line THP-1, BMS-345541 has demonstrated a significant ability to suppress the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov Research has shown that BMS-345541 inhibits the LPS-stimulated release of several key cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Interleukin-6 (IL-6). nih.govselleckchem.com The inhibitory concentration (IC₅₀) values for this activity are typically in the 1 to 5 µM range. nih.govnih.gov This inhibition of cytokine production is a direct consequence of the blockade of the IKK/NF-κB pathway, which is essential for the transcription of these inflammatory mediators. nih.gov
| Cytokine | Reported IC₅₀ Range (µM) | Reference |
|---|---|---|
| TNFα | 1-5 | nih.govnih.gov |
| IL-1β | 1-5 | nih.govnih.gov |
| IL-8 | 1-5 | nih.gov |
| IL-6 | 1-5 | nih.govnih.gov |
Efficacy in Murine Arthritis Models: Blocking Inflammation and Joint Destruction
The therapeutic potential of BMS-345541 has been evaluated in murine models of arthritis, which mimic the inflammatory and destructive processes of human rheumatoid arthritis. In the collagen-induced arthritis (CIA) model in mice, oral administration of BMS-345541 has been shown to be effective in a dose-dependent manner. nih.gov Studies have demonstrated that the compound can reduce the incidence and severity of the disease, leading to a significant decrease in joint inflammation and the prevention of joint destruction. nih.gov Histological analysis of the joints from treated mice revealed a marked reduction in both inflammatory cell infiltration and bone and cartilage erosion. nih.gov This protective effect is attributed to the inhibition of NF-κB-dependent transcription of inflammatory mediators within the joints. nih.gov
Suppression of Collagen and Aggrecan Degradation in Cartilage Explants
Further supporting its potential in arthritis treatment, BMS-345541 has been shown to directly protect cartilage from degradation. In studies using cartilage explants stimulated with interleukin-1 (IL-1), a key inflammatory cytokine in arthritis, BMS-345541 effectively inhibited the degradation of both collagen and aggrecan, the two major components of the cartilage matrix. nih.gov This protective effect is mediated through the suppression of matrix metalloproteinase (MMP) expression, enzymes that are responsible for the breakdown of cartilage components. nih.gov It's noteworthy that aggrecan itself appears to have a protective role for collagen, and by preventing aggrecan degradation, BMS-345541 indirectly contributes to the preservation of collagen fibrils. nih.gov
Inhibition of Serum TNFα Production in LPS-Challenged Mice
The in vivo anti-inflammatory activity of BMS-345541 has been further confirmed in a lipopolysaccharide (LPS) challenge model in mice. Oral administration of the compound dose-dependently inhibited the production of serum TNFα in mice challenged with an intraperitoneal injection of LPS. nih.gov This finding highlights the systemic anti-inflammatory efficacy of BMS-345541 and its ability to modulate the acute inflammatory response in a whole-animal model. nih.gov
Anti-cancer Research
Beyond its anti-inflammatory effects, the role of BMS-345541 in cancer has been explored, particularly in malignancies where the NF-κB pathway is constitutively active and contributes to cell survival and proliferation.
Inhibition of Melanoma Cell Proliferation and Survival in vitro
In the context of melanoma, a type of skin cancer often characterized by aberrant NF-κB activation, BMS-345541 has shown promise in preclinical studies. nih.govnih.gov Treatment of human melanoma cell lines with BMS-345541 resulted in a concentration-dependent inhibition of cell proliferation and survival. nih.gov The compound was found to induce apoptosis, or programmed cell death, in melanoma cells. nih.govnih.gov This pro-apoptotic effect is linked to the inhibition of the IKK/NF-κB signaling pathway, which plays a crucial role in promoting the survival of melanoma cells. nih.govnih.gov
| Cell Line | Observed Effect | Reference |
|---|---|---|
| SK-MEL-5 | Inhibition of proliferation and induction of apoptosis | nih.gov |
| A375 | Inhibition of proliferation | nih.gov |
| Hs 294T | Inhibition of proliferation | nih.gov |
Suppression of Melanoma Tumor Growth in Murine Xenograft Models in vivo
BMS-345541 has demonstrated significant efficacy in inhibiting the growth of human melanoma tumors in mouse models. invivochem.com In studies using human melanoma xenografts, the compound has been shown to effectively suppress tumor growth in a dose-dependent manner. nih.gov Specifically, in tumor-bearing mice with SK-MEL-5 and A375 melanoma cells, treatment with BMS-345541 resulted in effective inhibition of tumor proliferation. nih.govbiocompare.com This anti-tumor effect is attributed to the compound's ability to induce apoptosis, or programmed cell death, in the cancer cells. nih.govnih.gov The mechanism of action involves the inhibition of the IκB kinase (IKK)/nuclear factor κB (NF-κB) signaling pathway, which is often constitutively active in melanoma and promotes tumor cell survival. nih.govnih.gov By blocking this pathway, BMS-345541 leads to a series of events within the mitochondria of the cancer cells, ultimately causing them to undergo apoptosis. nih.govnih.gov
Differential Sensitivity of Melanoma Cells Compared to Normal Melanocytes
A crucial aspect of the preclinical research on BMS-345541 is its selective action against cancerous cells. Studies have revealed that melanoma cells are more sensitive to the effects of BMS-345541 than normal human epidermal melanocytes. nih.gov This differential sensitivity is linked to the higher baseline activity of the IKK/NF-κB pathway in melanoma cells compared to their non-cancerous counterparts. nih.gov In melanoma cell lines, IKK activity can be 3- to 14-fold higher, and NF-κB activity is 3.4- to 6.8-fold higher than in normal melanocytes. nih.gov This inherent dependency of melanoma cells on the NF-κB pathway for survival makes them particularly vulnerable to inhibitors like BMS-345541. nih.gov The compound's ability to selectively induce apoptosis in melanoma cells while having a lesser effect on normal cells underscores its potential as a targeted therapeutic agent. nih.gov
Efficacy in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines and Primary Patient Cells
BMS-345541 has shown significant anti-proliferative effects in various T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines, particularly those with Notch1 mutations, such as BE-13, RPMI-8402, and DND-41. biocompare.comtandfonline.com The compound inhibits the growth of these cell lines with IC50 values ranging from 2-6 µM. biocompare.comselleckchem.com Furthermore, its efficacy extends to primary T-ALL cells obtained from pediatric patients. tandfonline.comnih.gov
The mechanism of action in T-ALL cells involves the induction of apoptosis and cell cycle arrest at the G2/M phase. biocompare.comnih.govtandfonline.com Treatment with BMS-345541 leads to the cleavage of procaspase-8, procaspase-3, and poly (ADP-ribose) polymerase (PARP), all of which are key events in the apoptotic cascade. selleckchem.com Additionally, the compound inhibits the IKK/NF-κB signaling pathway, as evidenced by the dephosphorylation of IκBα and p65. selleckchem.com A notable finding is that BMS-345541 treatment causes the nuclear translocation of FOXO3a, a tumor suppressor protein, and restores its functions, including the regulation of p21Cip1 expression. biocompare.comnih.govtandfonline.com This suggests that the loss of FOXO3a's tumor suppressor function in T-ALL may be linked to the dysregulation of IKK. nih.govtandfonline.com
Table 1: Effects of BMS-345541 on T-ALL Cell Lines
| Cell Line | Key Findings | Reference |
|---|---|---|
| BE-13 | - Growth inhibition (IC50: 2-6 µM)- G2/M phase cell cycle arrest | biocompare.com |
| RPMI-8402 | - Growth inhibition (IC50: 2-6 µM)- Increase in sub-G1 peak (apoptosis) | biocompare.com |
| DND-41 | - Growth inhibition (IC50: 2-6 µM)- G2/M phase cell cycle arrest | biocompare.com |
Research in Human Glioma Cell Lines
BMS-345541 has been investigated for its effects on human glioma cell lines, demonstrating its potential as an anti-cancer agent in this context as well. The compound significantly inhibits the proliferation of several glioma cell lines, including U87, MT330, SJ-G2, and GBM6, with marked inhibition (80%–95%) observed at concentrations of 10 μM and higher. nih.gov The sensitivity to BMS-345541 varies among different glioma cell lines. nih.gov
The anti-proliferative effect of BMS-345541 in glioma cells is linked to the inhibition of the NF-κB signaling pathway. nih.gov This pathway is often constitutively active in various cancers, including glioma, promoting tumor cell survival. By inhibiting this pathway, BMS-345541 can suppress the expression of genes that drive cell growth and survival. nih.gov
Other Research Areas Utilizing BMS-345541 (trifluoroacetate salt)
Investigation of Inflammatory Gene Expression in Choriodecidual Tissues
BMS-345541 has been utilized in studies investigating inflammation in choriodecidual tissues, which are relevant to complications in pregnancy such as preterm labor. nih.gov In primary choriodecidual cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response, BMS-345541 exerted modest inhibitory effects on the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov The compound is recognized as a selective inhibitor of IκB kinase, which plays a central role in the NF-κB pathway that regulates the expression of many inflammatory genes. nih.govrndsystems.com By blocking this pathway, BMS-345541 can attenuate the inflammatory cascade in these tissues. nih.gov
Studies on Vascular Endothelial Function and Reactive Oxygen Species
BMS-345541 has been employed in research focused on vascular endothelial function and the role of reactive oxygen species (ROS). rndsystems.com In human umbilical vein endothelial cells (HUVECs), BMS-345541 has been shown to inhibit the TNFα-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), with an IC50 of 5 µM. biocompare.comselleckchem.com These adhesion molecules are critical in the inflammatory response within blood vessels. An imbalance in ROS is a primary cause of endothelial dysfunction, which can lead to various cardiovascular diseases. nih.gov Research in this area explores how signaling pathways, such as the one involving mechanistic target of rapamycin (B549165) complex 1 (mTORC1), modulate vascular endothelial function through the production of ROS. rndsystems.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| BMS-345541 (trifluoroacetate salt) |
| Bortezomib |
| Butein |
| Caffeic acid phenethyl ester (CAPE) |
| Evodiamine |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Lipopolysaccharide (LPS) |
| Nocodazole |
| Parthenolide |
| SC-514 |
| SN-50 |
| Temozolomide (B1682018) |
| TPCA-1 ([5-(p-fluorophenyl)-2-ureido]thiophene-3-carboxamide) |
| Tumor necrosis factor-α (TNF-α) |
Research into mtDNA Release and Innate Immune Signaling
The inhibitor of κB kinase (IKK) inhibitor, BMS-345541, has been utilized in preclinical research to investigate cellular pathways that are critically linked to mitochondrial integrity and apoptosis. While not always the primary focus, this research provides a valuable model for studying the upstream events that can lead to the release of mitochondrial DNA (mtDNA) and the subsequent activation of innate immune signaling cascades. The compound's mechanism of action, centered on the inhibition of the NF-κB pathway, allows researchers to probe the connection between this key inflammatory pathway and mitochondrial-dependent cell death processes.
Studies in human melanoma cell lines, which have constitutively high IKK activity, demonstrate that BMS-345541 induces mitochondria-mediated apoptosis. nih.govnih.gov This is a crucial event, as the permeabilization of mitochondrial membranes is a prerequisite for the release of mtDNA into the cytoplasm, a known trigger of innate immune responses. Research has shown that treatment with BMS-345541 leads to a dissipation of the mitochondrial membrane potential and the release of apoptosis-inducing factor (AIF), a protein located in the mitochondrial intermembrane space. nih.govnih.gov
Furthermore, BMS-345541 treatment alters the balance of key proteins that regulate mitochondrial outer membrane permeabilization. Specifically, it causes a decrease in the mitochondrial ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.gov A lower Bcl-2/Bax ratio is known to favor the formation of pores in the mitochondrial outer membrane by proteins like Bax, which is a direct mechanism for the release of intermembrane space proteins and, potentially, mtDNA. nih.gov By modulating these critical mitochondrial events, BMS-345541 serves as a tool to create experimental conditions where the consequences of mitochondrial disruption, including mtDNA release and its impact on inflammatory signaling, can be examined.
The inhibition of IKK activity by BMS-345541 leads to a significant, dose-dependent reduction in NF-κB activity. nih.gov This allows for the study of how the NF-κB pathway, a central regulator of inflammation and immunity, is intertwined with the signaling pathways initiated by mitochondrial distress.
Table 1: Effect of BMS-345541 on NF-κB Activity and Cell Viability in Melanoma Cells
| Cell Line | BMS-345541 Concentration (µmol/L) | Reduction in NF-κB Activity | Inhibition of Cell Proliferation |
|---|---|---|---|
| SK-MEL-5 | 0.1 | 36% | - |
| SK-MEL-5 | 1 | 75% | - |
| SK-MEL-5 | 10 | 95% | - |
| SK-MEL-5 | 10 | - | 99% (at 72h) |
| A375 | 10 | - | 99% (at 72h) |
| Hs 294T | 10 | - | 99% (at 72h) |
Data derived from studies on human melanoma cell lines. nih.govselleckchem.com
Application in DNA Damage Response Studies
BMS-345541 has been identified as a significant tool in the study of the DNA damage response (DDR), specifically as a selective inhibitor of the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). nih.gov This application is crucial for investigating cancer therapy strategies, as inhibiting a cell's ability to repair DNA damage can dramatically increase its sensitivity to treatments like ionizing radiation (IR).
Research in MCF-7 breast cancer cells has shown that BMS-345541 does not inhibit the non-homologous end-joining (NHEJ) repair pathway, but selectively targets HR. nih.gov This specificity allows researchers to dissect the distinct roles of these two major DSB repair mechanisms. The mechanism behind this inhibition involves the downregulation of several genes that are essential participants in the HR process. nih.gov
A key method for visualizing and quantifying DNA damage and its repair is the monitoring of nuclear foci formed by proteins like γ-H2AX and 53BP1, which accumulate at the sites of DSBs. Preclinical studies using BMS-345541 in xenograft mouse models demonstrated that while the initial formation of these foci after irradiation was similar in treated and untreated tumors, their disappearance was significantly delayed in the BMS-345541-treated group. nih.gov This persistence of γ-H2AX and 53BP1 foci provides direct evidence that the compound impairs the repair of DSBs in vivo. nih.gov
By inhibiting the IKKβ subunit, BMS-345541 has emerged as a novel HR inhibitor that can function as a radiosensitizer. nih.gov Its ability to compromise a key DNA repair pathway makes it an important investigational agent for understanding the DDR and for developing strategies to overcome resistance to cancer therapies that rely on inducing DNA damage. nih.govnih.gov
Table 2: Effect of BMS-345541 on DNA Double-Strand Break Repair in Irradiated Tumors
| Treatment Group | Time Post-Irradiation | Observation | Significance |
|---|---|---|---|
| Vehicle-Treated | 1 hour | Increased γ-H2AX and 53BP1 foci | - |
| BMS-345541-Treated | 1 hour | Similar increase in γ-H2AX and 53BP1 foci | - |
| Vehicle-Treated | 6 hours | Majority of foci disappeared | Indicates rapid DSB repair |
| BMS-345541-Treated | 6 hours | Persistence of foci (repair significantly delayed) | Confirms in vivo inhibition of DSB repair |
Data derived from a study on MCF-7 xenograft tumors. nih.gov
Preclinical Pharmacokinetic and Biodistribution Studies
Oral Bioavailability and Sustained Serum Levels in Murine Models
BMS-345541 has demonstrated oral bioavailability in murine models, a critical characteristic for its potential as a therapeutic agent. nih.gov Studies in mice have shown that upon peroral administration, the compound is absorbed and reaches systemic circulation, exhibiting dose-dependent serum concentrations. nih.gov
In one study involving tumor-bearing nude mice, oral administration of BMS-345541 resulted in detectable levels of the compound in both serum and tumor tissue. Eight hours after administration, serum concentrations were found to increase with the dose. nih.gov Specifically, mice receiving 10, 25, and 75 mg/kg of BMS-345541 exhibited serum concentrations of 0.90 ± 0.25, 3.1 ± 1.1, and 8.2 ± 1.1 µmol/L, respectively. nih.gov This dose-dependent increase was also observed in the tumor tissue. nih.gov
Further investigation into the pharmacokinetics over a 24-hour period in mice administered a 75 mg/kg oral dose revealed sustained serum levels. The concentration of BMS-345541 in the serum peaked at 3 hours post-administration and gradually declined thereafter. nih.gov These findings indicate that BMS-345541 is orally bioavailable and maintains therapeutic concentrations in the serum for an extended period in murine models. nih.govnih.gov
Table 1: Serum and Tumor Concentrations of BMS-345541 in Mice 8 Hours After Oral Administration
| Dose (mg/kg) | Serum Concentration (µmol/L) | Tumor Tissue Concentration (nmol/g) |
|---|---|---|
| 10 | 0.90 ± 0.25 | 3.2 ± 0.97 |
| 25 | 3.1 ± 1.1 | 12.5 ± 3.28 |
| 75 | 8.2 ± 1.1 | 28.1 ± 2.65 |
Data from a study in tumor-bearing nude mice. nih.gov
Table 2: Serum and Tumor Concentrations of BMS-345541 Over Time in Mice After a 75 mg/kg Oral Dose
| Time (hours) | Serum Concentration (µmol/L) | Tumor Tissue Concentration (nmol/g) |
|---|---|---|
| 1.5 | 6.6 ± 0.31 | 19 ± 2.5 |
| 3 | 18 ± 1.3 | 44 ± 1.5 |
| 5 | 5.2 ± 0.19 | 30 ± 1.0 |
| 8 | 4.1 ± 0.22 | 29 ± 2.5 |
| 24 | 1.1 ± 0.065 | 11 ± 0.83 |
Data from a study in tumor-bearing nude mice. nih.gov
Concentration-Dependent Inhibition of Biological Markers in vivo
The in vivo efficacy of BMS-345541 is directly linked to its ability to inhibit key biological markers in a concentration-dependent manner. As an inhibitor of IκB kinase (IKK), its primary effect is the suppression of the NF-κB signaling pathway. nih.govnih.govwikipedia.org This has been demonstrated in various murine models through the dose-dependent reduction of inflammatory cytokines and other NF-κB target genes. nih.govnih.govnih.gov
In a murine model of collagen-induced arthritis, prophylactic oral administration of BMS-345541 led to a dose-dependent inhibition of interleukin-1 beta (IL-1β) message levels in the joints. nih.gov Similarly, in mice challenged with an anti-CD3 antibody to induce an immune response, BMS-345541 suppressed the production of both interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent fashion. nih.gov A dose of 100 mg/kg resulted in approximately 70% inhibition of both cytokines. nih.gov The compound also demonstrated a dose-dependent inhibition of serum TNF-α production in mice challenged with lipopolysaccharide. nih.gov
Furthermore, in studies with human melanoma xenografts in nude mice, treatment with BMS-345541 resulted in a significant, dose-dependent suppression of the chemokine CXCL1, a known NF-κB target gene. nih.gov This inhibition of biological markers in vivo correlates with the observed anti-inflammatory and anti-tumor effects of the compound. nih.govnih.gov
Table 3: In vivo Inhibition of Biological Markers by BMS-345541 in Murine Models
| Model | Marker Inhibited | Dose Range | Effect |
|---|---|---|---|
| Collagen-Induced Arthritis nih.gov | Interleukin-1β (IL-1β) | 10-100 mg/kg | Dose-dependent inhibition of mRNA levels in joints. |
| Anti-CD3 Antibody Challenge nih.gov | Interleukin-2 (IL-2) | up to 100 mg/kg | Dose-dependent suppression of production. |
| Anti-CD3 Antibody Challenge nih.gov | Tumor Necrosis Factor-α (TNF-α) | up to 100 mg/kg | Dose-dependent suppression of production; ~70% inhibition at 100 mg/kg. |
| Lipopolysaccharide Challenge nih.gov | Tumor Necrosis Factor-α (TNF-α) | Not specified | Dose-dependent inhibition of serum levels. |
Methodologies for Studying Bms 345541 Trifluoroacetate Salt
In Vitro Cellular Assays
To determine the effect of BMS-345541 on cell growth, researchers utilize cell viability and proliferation assays. A common and direct method involves treating cultured cells with varying concentrations of the compound and then counting the number of viable cells using a hemocytometer. nih.govselleckchem.cominvivochem.com For instance, in studies involving human melanoma cell lines such as SK-MEL-5, A375, and Hs 294T, cells are cultured with BMS-345541 for a period, typically 72 hours, before being counted. selleckchem.cominvivochem.com This method provides a clear, concentration-dependent measure of the compound's ability to inhibit cell proliferation. nih.gov
Another widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. In this assay, the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells is quantified. This colorimetric assay is used to determine the cytotoxic effects of BMS-345541 on various cell lines, such as human H460 cells, where an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated after a 72-hour incubation period. selleckchem.com
Table 1: Effect of BMS-345541 on Melanoma Cell Viability
| Cell Line | Treatment | Incubation Time | Assay Method | Result | Reference |
|---|---|---|---|---|---|
| SK-MEL-5 | BMS-345541 (10 µM) | 72 hours | Hemocytometer | 99% inhibition of cell growth | selleckchem.com |
| A375 | BMS-345541 (10 µM) | 72 hours | Hemocytometer | 99% inhibition of cell growth | selleckchem.com |
| Hs 294T | BMS-345541 (10 µM) | 72 hours | Hemocytometer | 99% inhibition of cell growth | selleckchem.com |
| Normal Human Epidermal Melanocytes | BMS-345541 (10 µM) | 72 hours | Hemocytometer | 96% inhibition of cell growth | selleckchem.com |
| H460 | BMS-345541 | 72 hours | MTT Assay | IC50 = 2.8 µM | selleckchem.com |
The induction of apoptosis, or programmed cell death, by BMS-345541 is a key area of investigation. Various assays are employed to detect the characteristic features of apoptosis. sigmaaldrich.comnih.gov The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method used to identify DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.comnih.gov Studies have shown that treatment with BMS-345541 leads to a significant increase in TUNEL-positive cells, indicating the induction of apoptosis. nih.govmedchemexpress.com
Morphological changes associated with apoptosis, such as nuclear condensation, are also examined. nih.govmedchemexpress.com These changes can be visualized using microscopy following staining with nuclear dyes. The observation of condensed and fragmented nuclei in BMS-345541-treated cells provides further evidence of its pro-apoptotic activity. medchemexpress.com Additionally, Annexin V assays are used to detect the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early event in apoptosis. sigmaaldrich.combiotium.com
To confirm that BMS-345541 directly targets the IκB kinase (IKK) complex, in vitro kinase activity assays are performed. nih.govselleckchem.cominvivochem.com These assays typically measure the ability of the IKK enzyme to phosphorylate its substrate, IκBα. selleckchem.cominvivochem.comtargetmol.com In a common setup, purified recombinant IKK is incubated with a substrate, such as a GST-IκBα fusion protein, and radiolabeled ATP ([γ-³³P]ATP). selleckchem.cominvivochem.comtargetmol.com The amount of incorporated radioactivity into the substrate is then quantified, providing a measure of kinase activity. selleckchem.cominvivochem.comtargetmol.com The results of these assays demonstrate that BMS-345541 inhibits the catalytic activity of both IKK-1 (IKKα) and IKK-2 (IKKβ) in a concentration-dependent manner, with a higher selectivity for IKK-2. nih.govselleckchem.commedchemexpress.comtocris.com
Table 2: Inhibitory Activity of BMS-345541 on IKK Subunits
| Target | IC50 | Assay Type | Reference |
|---|---|---|---|
| IKK-1 (IKKα) | 4 µM | Cell-free kinase assay | selleckchem.commedchemexpress.comnih.gov |
| IKK-2 (IKKβ) | 0.3 µM | Cell-free kinase assay | selleckchem.commedchemexpress.comnih.gov |
The functional consequence of IKK inhibition by BMS-345541 is the suppression of the NF-κB signaling pathway. This is often assessed using NF-κB-dependent luciferase reporter gene assays. nih.govnih.gov In this system, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. moleculardevices.combpsbioscience.com When NF-κB is activated, it binds to these sites and drives the expression of luciferase. The activity of luciferase, which produces light, can then be measured. Studies have consistently shown that BMS-345541 dramatically reduces NF-κB-dependent luciferase activity in a concentration-dependent manner, confirming its ability to block this signaling pathway in a cellular context. nih.govnih.gov To normalize for transfection efficiency and cell viability, a second reporter gene, such as Renilla luciferase, is often co-transfected. moleculardevices.combpsbioscience.com
Western blotting is a fundamental technique used to analyze the levels and modification states of specific proteins within the NF-κB signaling and apoptosis pathways following treatment with BMS-345541. To investigate the immediate effects on the NF-κB pathway, researchers examine the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. selleckchem.comtargetmol.com Treatment with BMS-345541 has been shown to inhibit the phosphorylation of IκBα and the phosphorylation of the p65 subunit of NF-κB. selleckchem.comtargetmol.com
The impact of BMS-345541 on apoptotic proteins is also assessed by Western blotting. This includes examining the expression levels of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. A decrease in the Bcl-2/Bax ratio is indicative of a shift towards apoptosis. nih.gov Furthermore, the release of apoptosis-inducing factor (AIF) from the mitochondria, a key event in caspase-independent apoptosis, can be detected by analyzing its presence in cytosolic fractions via Western blot. nih.gov The technique is also used to investigate the expression of other relevant proteins such as HDAC8 and PADI4, depending on the specific research context.
To visualize the subcellular localization of key signaling proteins, immunofluorescence microscopy is employed. A critical step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. nih.gov By using an antibody specific to p65, researchers can stain cells treated with or without BMS-345541 and observe the location of p65. In untreated or stimulated cells, p65 is predominantly found in the nucleus. However, in the presence of BMS-345541, p65 is retained in the cytoplasm, demonstrating the compound's ability to inhibit this crucial activation step. nih.gov This can be further enhanced by using cells transfected with a GFP-p65 fusion protein, allowing for live-cell imaging of p65 translocation. nih.gov
Cytokine Production Assays (e.g., ELISA for TNFα, IL-1β, IL-8, IL-6)
The inhibitory effect of BMS-345541 on cytokine production is a key aspect of its characterization as an anti-inflammatory agent. Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly employed to quantify the levels of pro-inflammatory cytokines secreted by cells in response to inflammatory stimuli, and to determine the extent to which BMS-345541 can suppress this production.
In a typical experimental setup, a human monocytic cell line, such as THP-1, is stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, which includes the secretion of various cytokines. The addition of BMS-345541 to the cell culture is then assessed for its ability to reduce the levels of these cytokines in the supernatant.
Studies have demonstrated that BMS-345541 can inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner. Specifically, in LPS-stimulated THP-1 cells, BMS-345541 has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Interleukin-6 (IL-6), with IC50 values typically falling within the 1 to 5 µM range. selleckchem.com This indicates that BMS-345541 is effective at micromolar concentrations in suppressing the inflammatory response in this in vitro model.
The differential regulation of these cytokines by various stimuli and under different conditions, such as hypoxia, is also an area of investigation. For instance, studies have compared the effects of IL-1β and TNFα on the production of IL-6 and IL-8 in fibroblast-like synoviocytes and THP-1 macrophages. nih.gov Such research helps to elucidate the specific pathways and contexts in which BMS-345541 may exert its anti-inflammatory effects.
Multiplex assay platforms, which allow for the simultaneous measurement of multiple cytokines in a single sample, are also valuable tools in this research. nih.govassaygenie.commesoscale.com These platforms provide a more comprehensive picture of the cytokine profile and how it is modulated by compounds like BMS-345541.
Table 1: Inhibition of Cytokine Production by BMS-345541 in LPS-Stimulated THP-1 Cells
| Cytokine | IC50 (µM) |
|---|---|
| TNFα | 1-5 selleckchem.com |
| IL-1β | 1-5 selleckchem.com |
| IL-8 | 1-5 selleckchem.com |
Gene Expression Analysis (e.g., qPCR)
To understand the molecular mechanisms by which BMS-345541 exerts its effects, researchers utilize gene expression analysis techniques like quantitative Polymerase Chain Reaction (qPCR). This method allows for the precise measurement of changes in the messenger RNA (mRNA) levels of specific genes, providing insights into how the compound affects gene transcription.
In the context of BMS-345541, qPCR is used to assess the expression of genes that are regulated by the NF-κB signaling pathway. Since BMS-345541 is an inhibitor of IKK, the kinase responsible for activating NF-κB, it is expected to suppress the transcription of NF-κB target genes.
For example, studies have shown that treatment with BMS-345541 can dramatically inhibit the mRNA expression of GD3 synthase (GD3S) in breast cancer cells. nih.gov This finding is significant as it links the NF-κB pathway to the regulation of a specific enzyme involved in cancer cell biology. nih.gov In melanoma cells, BMS-345541 has been shown to significantly suppress the transcription of the chemokine CXCL1, a known NF-κB target gene. nih.gov This suppression of gene expression correlates with the compound's anti-tumor activity both in vitro and in vivo. nih.gov
Furthermore, qPCR can be used to investigate the broader impact of BMS-345541 on inflammatory and cell cycle-related gene expression. For instance, in response to inflammatory stimuli, the expression of genes for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 can be measured to confirm that the inhibitory effects of BMS-345541 observed at the protein level are also occurring at the level of gene transcription. nih.gov
Cell Cycle Analysis (e.g., Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the properties of individual cells within a population. auctoresonline.org In the study of BMS-345541, it is particularly useful for investigating the compound's effects on the cell cycle. selleckchem.comnih.gov By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) can be quantified. abcam.com
Research has revealed that BMS-345541 can influence multiple transitions within the mitotic cell cycle. selleckchem.comnih.gov When cells are treated with BMS-345541, it can lead to an arrest in the G2/M phase of the cell cycle. selleckchem.com This effect has been observed in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) cells. selleckchem.com
More detailed investigations have shown that BMS-345541 can interfere with key mitotic events. For instance, it has been reported to block the activation of Aurora kinases A, B, and C, as well as Cdk1 activation and histone H3 phosphorylation when added to cells released from an S-phase arrest. nih.gov Furthermore, treating mitotic cells with BMS-345541 can lead to premature degradation of cyclin B1 and securin, resulting in defective chromosome separation and improper cytokinesis. selleckchem.comnih.gov The compound has also been found to override the spindle checkpoint in cells arrested in mitosis. selleckchem.comnih.gov
In the context of breast cancer stem cells, flow cytometry has been used to demonstrate that BMS-345541 treatment can lead to a significant decrease in the percentage of GD2+ cells, which are a marker for this cell population. nih.gov This reduction in GD2+ cells is dose- and time-dependent, highlighting the compound's potential to target specific cancer cell subpopulations. nih.gov
DNA Damage Assays (e.g., CometChip Platform)
The CometChip platform is a high-throughput version of the comet assay, which is a sensitive method for detecting DNA damage in individual cells. mdpi.comnih.govresearchgate.net This technique can measure various types of DNA lesions, including strand breaks and abasic sites. mdpi.com While the direct use of the CometChip platform to specifically study DNA damage induced by BMS-345541 is not extensively documented in the provided search results, the platform's utility in assessing the effects of various compounds on DNA integrity is well-established. mdpi.comnih.govoup.com
The CometChip assay involves embedding cells in an agarose (B213101) gel on a chip, lysing the cells, and then subjecting them to electrophoresis. researchgate.net Damaged DNA, which is more fragmented, migrates further in the electric field, creating a "comet tail" that can be visualized and quantified. researchgate.net This high-throughput format allows for the parallel processing of multiple samples, making it suitable for screening compounds or studying the kinetics of DNA damage and repair. mdpi.comresearchgate.net
Given that BMS-345541 is investigated for its role in cancer therapy and its effects on the cell cycle, assessing its potential to induce or modulate DNA damage would be a relevant area of study. The CometChip platform would be a suitable tool for such investigations, allowing researchers to determine if BMS-345541, either alone or in combination with other agents, affects the genomic integrity of cells. mdpi.comoup.com
In Vivo Animal Models
Murine Models of Inflammation (e.g., LPS-induced TNFα production)
To evaluate the anti-inflammatory efficacy of BMS-345541 in a living organism, researchers utilize murine models of inflammation. A commonly used model involves inducing a systemic inflammatory response in mice by administering lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov This triggers a potent inflammatory cascade, leading to the production of pro-inflammatory cytokines, including TNFα. nih.gov
In this model, BMS-345541 is administered to the mice, and its ability to suppress the LPS-induced production of TNFα and other inflammatory mediators is assessed. rndsystems.com This provides crucial information about the compound's bioavailability, in vivo potency, and its potential as a systemic anti-inflammatory agent. rndsystems.com Studies have shown that BMS-345541 can effectively block NF-κB dependent transcription in mice, which is a key pathway activated by LPS. rndsystems.com
The LPS-induced inflammation model is valuable for screening and characterizing anti-inflammatory compounds. nih.govnih.gov It allows for the investigation of a compound's impact on a complex biological system, providing insights that cannot be obtained from in vitro studies alone. The findings from these models are essential for the preclinical development of new therapeutic agents for inflammatory diseases.
Murine Arthritis Models (e.g., Collagen-Induced Arthritis)
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for studying rheumatoid arthritis, a chronic autoimmune inflammatory disease. nih.govnih.gov This model shares several pathological features with human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion. nih.govnih.gov
In the CIA model, arthritis is induced by immunizing susceptible strains of mice with type II collagen. nih.gov This leads to an autoimmune response targeting the joints, resulting in the development of arthritis. To evaluate the therapeutic potential of BMS-345541, the compound is administered to the arthritic mice, and its effects on the clinical signs of the disease are monitored. nih.gov
Studies have shown that BMS-345541 is effective in the murine CIA model. nih.gov When administered prophylactically, it can reduce the incidence and severity of the disease in a dose-dependent manner. nih.gov Histological examination of the joints from treated mice reveals a reduction in both inflammation and joint destruction. nih.gov Furthermore, BMS-345541 has been shown to dose-dependently inhibit the message levels of interleukin-1 beta in the joints of these mice. nih.gov
When administered therapeutically to mice with established arthritis, BMS-345541 has also demonstrated dose-dependent efficacy, with higher doses leading to the resolution of the disease. nih.gov These findings highlight the potential of IKK inhibitors like BMS-345541 as a promising therapeutic strategy for rheumatoid arthritis and other inflammatory diseases. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| BMS-345541 (trifluoroacetate salt) |
| Lipopolysaccharide (LPS) |
| Tumor Necrosis Factor-alpha (TNFα) |
| Interleukin-1 beta (IL-1β) |
| Interleukin-8 (IL-8) |
| Interleukin-6 (IL-6) |
| Propidium Iodide |
| Securin |
| Cyclin B1 |
| GD3 synthase (GD3S) |
| Chemokine CXCL1 |
Murine Xenograft Models of Cancer (e.g., Melanoma)
The in vivo efficacy of BMS-345541 has been evaluated using murine xenograft models, where human cancer cells are implanted into immunodeficient mice. These models are crucial for assessing a compound's antitumor activity in a living system.
Notably, studies have utilized human melanoma cell lines such as SK-MEL-5, A375, and Hs 294T, all of which exhibit high constitutive IKK activity. nih.govnih.gov In these experiments, melanoma cells are subcutaneously inoculated into nude mice. nih.gov Once tumors reach a specified volume, typically around 20 mm³, treatment with BMS-345541 commences. nih.gov
Research has demonstrated that oral administration of BMS-345541 leads to a dose-dependent inhibition of melanoma tumor growth. nih.gov For instance, in one study, a significant reduction in tumor volume was observed in mice bearing SK-MEL-5, A375, and Hs 294T tumors. nih.gov The inhibition of tumor growth was substantial, with an 86% reduction for SK-MEL-5, 69% for A375, and 67% for Hs 294T tumors compared to vehicle-treated control animals. nih.govselleckchem.com These findings underscore the potential of BMS-345541 in suppressing melanoma tumor growth in vivo. nih.gov The mechanism behind this effect is attributed to the induction of mitochondria-mediated apoptosis in the cancer cells. nih.govnih.gov
Beyond melanoma, the efficacy of BMS-345541 has also been explored in breast cancer xenograft models. In an experimental metastasis model using GFP/luciferase-expressing MDA-MB-231 breast cancer cells injected into the tail veins of NSG mice, treatment with BMS-345541 resulted in a greater than 5-fold reduction in lung metastases. oncotarget.com Furthermore, in breast tumor-bearing mice, the compound significantly decreased tumor volume and prolonged median survival. oncotarget.com
Table 1: Inhibition of Melanoma Tumor Growth by BMS-345541 in Murine Xenograft Models
| Cell Line | Tumor Growth Inhibition (%) | Reference |
| SK-MEL-5 | 86% | nih.govselleckchem.com |
| A375 | 69% | nih.govselleckchem.com |
| Hs 294T | 67% | nih.govselleckchem.com |
Pharmacokinetic Studies (e.g., Serum Drug Level Measurement)
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical information on its bioavailability and exposure in the body. For BMS-345541, pharmacokinetic analyses have been conducted in mice to determine its concentration in both serum and tumor tissues over time. nih.govnih.gov
Following a single oral administration, blood and tumor tissue samples are collected at various time points. nih.gov Analysis of these samples reveals the drug's concentration profile. In one study, after an oral dose, the concentration of BMS-345541 in the serum peaked and then gradually declined over a 24-hour period. nih.gov Concurrently, the concentration in tumor tissues also showed a time-dependent profile, indicating that the compound effectively reaches its target site. nih.gov These studies confirm that BMS-345541 possesses favorable pharmacokinetic properties in mice, which is crucial for its in vivo efficacy. nih.govresearchgate.net
Table 2: Pharmacokinetic Profile of BMS-345541 in Mice
| Time (hours) | Serum Concentration (μmol/L) | Tumor Tissue Concentration (nmol/g protein) | Reference |
| 1.5 | 6.6 ± 0.31 | 19 ± 2.5 | nih.gov |
| 3 | 18 ± 1.3 | 44 ± 1.5 | nih.gov |
| 5 | 5.2 ± 0.19 | 30 ± 1.0 | nih.gov |
| 8 | 4.1 ± 0.22 | 29 ± 2.5 | nih.gov |
| 24 | 1.1 ± 0.065 | 11 ± 0.83 | nih.gov |
Biochemical and Biophysical Techniques
A variety of biochemical and biophysical methods have been instrumental in elucidating the mechanism of action of BMS-345541 at the molecular level.
Enzyme Kinetic Analysis (e.g., Dixon Plot, Inhibition Analyses)
Enzyme kinetic studies are fundamental to understanding how an inhibitor interacts with its target enzyme. For BMS-345541, its inhibitory effect on the IKK catalytic subunits, IKK-1 and IKK-2, has been a primary focus.
A Dixon plot, a graphical method used to determine the type of enzyme inhibition, revealed a non-linear relationship for the inhibition of IKK-2 by BMS-345541. nih.govresearchgate.net This non-linearity suggests a non-Michaelis-Menten kinetic binding, pointing towards a more complex interaction than simple competitive, non-competitive, or uncompetitive inhibition. nih.govresearchgate.net
Further investigation through multiple inhibition analyses provided deeper insights. These studies indicated that BMS-345541 binds to IKK-2 in a manner that is mutually exclusive with respect to a peptide substrate (a fragment of IκBα). nih.govresearchgate.net However, its binding is non-mutually exclusive with respect to ADP. nih.govresearchgate.net Interestingly, the opposite pattern of binding was observed for IKK-1. nih.govresearchgate.net This differential binding behavior contributes to the compound's selectivity.
Selectivity Panel Screening Against Other Kinases
To assess the specificity of an inhibitor, it is crucial to screen it against a broad panel of other related enzymes, such as other kinases. The selectivity of BMS-345541 has been evaluated against various kinase panels. nih.govresearchgate.netportlandpress.comrndsystems.com
Initial studies demonstrated that BMS-345541 did not inhibit a panel of 15 other kinases, highlighting its high selectivity for the IKK complex. nih.govresearchgate.netrndsystems.com More extensive profiling against larger panels of 70-80 protein kinases has provided a more comprehensive view of its selectivity. portlandpress.com While BMS-345541 is a potent inhibitor of IKKβ (IKK-2), it has been shown to inhibit several other kinases with slightly lower potency, including ERK8, PKD1, CDK2, and CK1. portlandpress.com This detailed screening is essential for understanding potential off-target effects and for the rational design of more selective inhibitors. nih.gov
Table 3: Kinase Selectivity Profile of BMS-345541
| Kinase | IC50 (μM) | Reference |
| IKK-2 (IKKβ) | 0.3 | selleckchem.comnih.govresearchgate.netmedchemexpress.com |
| IKK-1 (IKKα) | 4.0 | selleckchem.comnih.govresearchgate.netmedchemexpress.com |
| ERK8 | >0.3 | portlandpress.com |
| PKD1 | >0.3 | portlandpress.com |
| CDK2 | >0.3 | portlandpress.com |
| CK1 | >0.3 | portlandpress.com |
Approaches for Investigating Allosteric Binding
The non-Michaelis-Menten kinetics observed in enzyme assays suggested that BMS-345541 might not bind to the highly conserved ATP-binding site of IKK, but rather to an allosteric site. nih.govresearchgate.net Allosteric inhibitors offer the potential for greater selectivity compared to ATP-competitive inhibitors.
The investigation into the allosteric binding of BMS-345541 involved a combination of kinetic and binding studies. The findings from multiple inhibition analyses, which showed non-mutually exclusive binding with respect to ADP, strongly supported an allosteric mechanism. nih.govresearchgate.net A proposed binding model suggests that BMS-345541 binds to similar allosteric sites on both IKK-1 and IKK-2, but this binding event affects the active sites of the two subunits differently, explaining the observed differences in inhibitory potency and kinetic behavior. nih.govresearchgate.netmdpi.com This allosteric mode of action is a key feature of BMS-345541, contributing to its high selectivity and making it a valuable tool for studying the roles of IKK in various disease models. nih.govresearchgate.net
Future Research Directions and Unanswered Questions
Deeper Understanding of Allosteric Binding Site Characteristics and Dynamics
BMS-345541 is characterized as an allosteric inhibitor that binds to a site on the IKK catalytic subunits distinct from the ATP-binding pocket. nih.govwikipedia.orgtocris.com This allosteric nature contributes to its selectivity. However, a high-resolution, dynamic understanding of this binding interaction is still lacking.
Kinetic analyses have shown that BMS-345541 binds to IKK-1 and IKK-2 in a manner that is not mutually exclusive with ADP, but is mutually exclusive with a peptide substrate derived from IκBα. selleckchem.comnih.gov This suggests the inhibitor stabilizes a conformation of the kinase that is unable to effectively bind its substrate. A proposed model posits that BMS-345541 binds to similar allosteric sites on both IKK-1 and IKK-2, but consequently affects the active sites of the two subunits differently, explaining its greater potency against IKK-2 (IC50 = 0.3 μM) compared to IKK-1 (IC50 = 4 μM). nih.govmedchemexpress.comabcam.com
Future research, employing advanced structural biology techniques like cryo-electron microscopy (cryo-EM) and computational molecular dynamics simulations, is needed to visualize the precise conformational changes induced by ligand binding. Elucidating the specific amino acid residues that constitute the allosteric pocket and understanding the dynamics of the enzyme-inhibitor complex could pave the way for designing next-generation inhibitors with even greater specificity and potency.
Investigation of Synergy with Other Pathway Modulators
The inhibition of the NF-κB pathway often renders cancer cells more susceptible to apoptosis induced by other agents. This creates a strong rationale for exploring BMS-345541 in combination therapies. While some studies have laid the groundwork, a systematic investigation of synergistic interactions is a key future direction.
Pre-clinical studies suggest that IKKβ inhibitors are unlikely to achieve broad clinical success as single agents but hold significant promise as part of combination therapies with conventional chemotherapeutics. mdpi.com For instance, research in HTLV-1-infected cells demonstrated that combining BMS-345541 with Purvalanol A, a cyclin-dependent kinase (CDK) inhibitor, resulted in enhanced apoptosis and reduced viral protein production. nih.gov In melanoma models, BMS-345541 was evaluated alongside temozolomide (B1682018) and bortezomib. nih.gov Furthermore, its ability to inhibit breast cancer stem cells suggests it could be a powerful tool when combined with conventional chemotherapies to tackle metastatic breast cancer. oncotarget.com
Future studies should systematically screen for synergistic effects with a broad range of targeted therapies, including inhibitors of other survival pathways (e.g., PI3K/Akt/mTOR), cell cycle regulators, and immune checkpoint inhibitors. Identifying these synergistic pairs will be crucial for designing more effective treatment regimens for specific cancers.
Development of Advanced in vitro and in vivo Models for Specific Disease Contexts
The efficacy of BMS-345541 has been demonstrated in a variety of standard disease models, including human melanoma xenografts, murine models of arthritis and colitis, and breast cancer tumor models. selleckchem.comnih.govoncotarget.com While informative, these models may not fully recapitulate the complexity of human diseases.
The development and utilization of more advanced, disease-specific models are imperative. This includes:
Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better maintain the heterogeneity of the original tumor and could provide more predictive insights into therapeutic response.
Organoid and 3D Cultures: The use of three-dimensional (3D) cell cultures, as has been done with pancreatic acinar cells, more closely mimics the in vivo microenvironment. tocris.com Expanding this approach to create patient-derived organoids for various cancers and inflammatory diseases would enable more relevant high-throughput screening and mechanistic studies.
Humanized Mouse Models: For immunological and inflammatory diseases, mouse models with a reconstituted human immune system would allow for a more accurate assessment of the compound's effect on human immune cells in an in vivo setting.
Employing these sophisticated models will be essential for validating therapeutic targets and understanding the nuanced effects of IKK inhibition in specific, complex disease contexts.
Exploration of BMS 345541 (trifluoroacetate salt) in Emerging Disease Models
The role of IKK/NF-κB signaling is continuously being implicated in new disease areas. Applying BMS-345541 to these emerging models can accelerate the understanding of disease mechanisms and identify novel therapeutic opportunities.
Recent research has already pointed to promising new applications. For example, BMS-345541 has shown efficacy in models of T-cell acute lymphoblastic leukemia (T-ALL) by inducing apoptosis and cell cycle arrest. selleckchem.comnih.gov It has also been found to specifically target GD2+ breast cancer stem cells, inhibiting their ability to form tumors and metastasize, which is a critical area of cancer research. oncotarget.com Its activity against HTLV-1-infected cells highlights a potential application in virus-associated malignancies. nih.gov
Future exploration should extend to other areas where NF-κB dysregulation is a suspected driver, such as neuroinflammatory disorders, metabolic diseases, and fibrosis. Using BMS-345541 as a chemical probe in novel models of these conditions could rapidly validate the IKK/NF-κB axis as a therapeutic target.
Refinement of SAR for Enhanced Selectivity and Potency for Specific IKK Functions
Structure-activity relationship (SAR) studies were fundamental to the initial discovery of BMS-345541 as a potent IKK inhibitor. nih.gov However, there is significant room for refinement to develop analogs with improved properties. While BMS-345541 is highly selective against a panel of other kinases, its ~13-fold higher potency for IKK-2 over IKK-1 presents an opportunity for further optimization. nih.govtocris.comnih.gov
Future research should focus on refining the SAR to achieve several key goals:
Isoform-Specific Inhibition: Designing new analogs that can discriminate more effectively between IKK-1 and IKK-2. This would be invaluable for dissecting the distinct biological roles of each isoform in health and disease.
Enhanced Potency: Improving the inhibitory concentration to the nanomolar or even sub-nanomolar range could lead to greater efficacy at lower concentrations.
Modulation of Off-Target Effects: As IKK-independent activities are elucidated (see 8.1), SAR studies could aim to either eliminate these effects to create a more specific IKK inhibitor or enhance them if they prove to be therapeutically beneficial.
Modern computational chemistry and high-throughput synthesis and screening techniques can accelerate the design-make-test-analyze cycle, enabling a more rapid exploration of the chemical space around the quinoxaline (B1680401) scaffold of BMS-345541. chemrxiv.org
Q & A
Q. What is the molecular mechanism of BMS 345541 in inhibiting NF-κB signaling?
BMS 345541 selectively inhibits IκB kinase (IKK) complexes, specifically targeting the catalytic subunits IKKα (IC₅₀ = 4 μM) and IKKβ (IC₅₀ = 0.3 μM). By binding to an allosteric site on IKKβ, it prevents phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation and downstream pro-inflammatory cytokine transcription (e.g., IL-6, TNF-α) .
Q. How should researchers design in vitro experiments to assess BMS 345541's anti-inflammatory effects?
- Cell models : Use human intestinal triple co-culture systems or myofibroblast-like cell lines to mimic inflammatory conditions .
- Concentration : 5 μM is effective for NF-κB pathway inhibition in cytokine release assays (e.g., IL-8, IL-6) .
- Pre-incubation : Apply BMS 345541 for 4 hours prior to pro-inflammatory stimulation (e.g., LPS, IL-1β) to observe significant suppression of p65 and p38 phosphorylation .
- Controls : Include untreated cells and positive controls (e.g., LPS-stimulated cells without inhibitor) .
Q. What are the optimal storage and handling conditions for BMS 345541?
Store lyophilized BMS 345541 at +4°C in a dry environment. For working solutions, dissolve in DMSO (up to 25 mM stock concentration) and avoid freeze-thaw cycles. Use low-binding tubes to minimize adsorption losses .
Advanced Research Questions
Q. How can conflicting data on BMS 345541's efficacy across cell types be resolved?
Discrepancies may arise from cell-specific NF-κB pathway dependencies. For example, T-ALL cells with LCK-driven NF-κB activation show differential sensitivity to BMS 345541 compared to other leukemic models. Validate pathway engagement using:
- Western blotting : Monitor IκBα degradation and p65 phosphorylation .
- Gene expression profiling : Quantify NF-κB target genes (e.g., IL6, TNF-α) via RT-PCR .
- Synergy assays : Combine BMS 345541 with pathway-specific inhibitors (e.g., venetoclax for BCL-xL) using the ZIP method to identify compensatory mechanisms .
Q. What methodologies are recommended to investigate BMS 345541's synergistic effects with other therapies?
- Dose-response matrices : Test BMS 345541 alongside agents targeting parallel pathways (e.g., MAPK inhibitors) to calculate combination indices (CI) .
- Time-course experiments : Pre-incubate cells with BMS 345541 for 4 hours before adding secondary stimuli (e.g., IL-1β) to maximize pathway inhibition .
- Functional readouts : Measure cytokine secretion (ELISA), apoptosis (Annexin V/PI staining), and protein phosphorylation (phospho-specific flow cytometry) .
Q. How does BMS 345541's inhibition profile compare to other IKK inhibitors (e.g., TPCA-1, SC-514)?
- Potency : BMS 345541 has higher selectivity for IKKβ (IC₅₀ = 0.3 μM) than TPCA-1 (IKKβ IC₅₀ = 17.9 nM) but lacks off-target effects on JNK or p38 pathways .
- Cytokine modulation : Unlike SC-514 (reversible ATP-competitive inhibitor), BMS 345541 suppresses IL-8 and IL-6 release more robustly in epithelial inflammation models .
- Therapeutic applicability : BMS 345541’s oral bioavailability and in vivo efficacy in radiation sensitization distinguish it from cell-impermeable analogs .
Methodological Considerations
Q. How to address variability in BMS 345541's effects on IL-1β versus other cytokines?
BMS 345541 reduces IL-6 and TNF-α expression but has limited impact on IL-1β. This suggests IL-1β regulation involves non-canonical NF-κB pathways or transcription factors (e.g., AP-1). Researchers should:
- Use siRNA knockdown of IKKα/IKKβ to confirm target specificity .
- Pair BMS 345541 with inhibitors of upstream regulators (e.g., TLR4 antagonists) to dissect cytokine-specific mechanisms .
Q. What experimental parameters are critical for reproducibility in BMS 345541 studies?
- Solvent controls : Dilute DMSO to ≤0.1% to avoid cytotoxicity .
- Batch validation : Confirm inhibitor activity via in vitro kinase assays (IKKβ inhibition at 0.3 μM) .
- Stimulation timing : Optimize pre-incubation duration (≥4 hours) to ensure sufficient IKKβ blockade before inflammatory challenge .
Data Interpretation Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
